1-butan-2-yl-5-[2-(pyrazol-1-ylmethyl)phenyl]-4H-imidazo[4,5-c]pyrazole
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Overview
Description
1-butan-2-yl-5-[2-(pyrazol-1-ylmethyl)phenyl]-4H-imidazo[4,5-c]pyrazole is a complex heterocyclic compound that combines multiple functional groups, including imidazole and pyrazole rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butan-2-yl-5-[2-(pyrazol-1-ylmethyl)phenyl]-4H-imidazo[4,5-c]pyrazole typically involves multi-step reactions. One common approach is the cyclocondensation of appropriate precursors, such as acetylenic ketones and hydrazines, under controlled conditions. The reaction is often carried out in ethanol or other suitable solvents, with the addition of catalysts to enhance the yield and selectivity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve efficiency and scalability. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
1-butan-2-yl-5-[2-(pyrazol-1-ylmethyl)phenyl]-4H-imidazo[4,5-c]pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-butan-2-yl-5-[2-(pyrazol-1-ylmethyl)phenyl]-4H-imidazo[4,5-c]pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 1-butan-2-yl-5-[2-(pyrazol-1-ylmethyl)phenyl]-4H-imidazo[4,5-c]pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H-pyrazole-5-boronic acid pinacol ester
- 4-bromo-1H-pyrazole
- 1-Boc-pyrazole-4-boronic acid pinacol ester
Uniqueness
1-butan-2-yl-5-[2-(pyrazol-1-ylmethyl)phenyl]-4H-imidazo[4,5-c]pyrazole is unique due to its specific combination of functional groups and its potential for diverse biological activities. Unlike simpler pyrazole or imidazole derivatives, this compound offers a broader range of interactions with biological targets, making it a valuable candidate for drug development and other applications .
Properties
IUPAC Name |
1-butan-2-yl-5-[2-(pyrazol-1-ylmethyl)phenyl]-4H-imidazo[4,5-c]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6/c1-3-13(2)24-18-16(11-20-24)21-17(22-18)15-8-5-4-7-14(15)12-23-10-6-9-19-23/h4-11,13H,3,12H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPDEEREGABVNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C2=C(C=N1)NC(=N2)C3=CC=CC=C3CN4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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